molecular formula C8H10N4S B8322141 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile

Cat. No. B8322141
M. Wt: 194.26 g/mol
InChI Key: KLUCIFZDMPPWOB-UHFFFAOYSA-N
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Patent
US04447441

Procedure details

4-Chlorobutyronitrile (0.23 g.) in EtOH (2 ml.) was added to a solution of 2-thiocytosine (0.25 g.) in 0.5 N aqueous NaOH (5 ml.) and the mixture stirred for 18 hours. A further portion of 4-chlorobutyronitrile (0.23 g.) was added and the mixture stirred a further 24 hours. The solution was concentrated in vacuo to 2 ml. and cooled and the crystalline precipitate collected to give 4-[4-aminopyrimid-2-ylthio]butyronitrile (0.3 g.), m.p. 99°-100°.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]#[N:6].[NH:7]1[CH:14]=[CH:13][C:11]([NH2:12])=[N:10][C:8]1=[S:9]>CCO.[OH-].[Na+]>[NH2:12][C:11]1[CH:13]=[CH:14][N:7]=[C:8]([S:9][CH2:2][CH2:3][CH2:4][C:5]#[N:6])[N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
0.25 g
Type
reactant
Smiles
N1C(=S)N=C(N)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
ClCCCC#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred a further 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to 2 ml
TEMPERATURE
Type
TEMPERATURE
Details
and cooled
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate collected

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC(=NC=C1)SCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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